molecular formula C20H29N3O4S B1622929 Tinisulpride CAS No. 69387-87-7

Tinisulpride

Cat. No.: B1622929
CAS No.: 69387-87-7
M. Wt: 407.5 g/mol
InChI Key: NRRAENDOSDLNRQ-UHFFFAOYSA-N
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Description

Tinisulpride is a chemical compound classified as a sulfamoylbenzoic acid derivative. It is known for its potential use as an antiemetic agent, which means it can help prevent nausea and vomiting. The molecular formula of this compound is C20H29N3O4S , and it has a molecular weight of 407.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tinisulpride involves several steps, starting with the preparation of the core benzoic acid structure. The key steps include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tinisulpride can undergo several types of chemical reactions, including:

    Oxidation: The oxidation of its precursor compounds to form the sulfonyl group.

    Substitution: Nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium tungstate, ammonium molybdate.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide, methanol.

Major Products: The major products formed from these reactions include the sulfonylated benzoic acid derivatives, which are key intermediates in the synthesis of this compound .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of tinisulpride is not well understood. it is believed to exert its effects by interacting with specific molecular targets in the body, possibly involving dopamine receptors similar to other compounds in its class. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

    Amisulpride: A dopamine D2 receptor antagonist used in the treatment of schizophrenia and as an antiemetic.

    Sulpiride: Another dopamine receptor antagonist with similar uses in treating psychiatric disorders and nausea.

Comparison: Tinisulpride is unique in its specific chemical structure, which includes a sulfonylated benzoic acid core. This structural difference may contribute to its distinct pharmacological properties compared to other similar compounds like amisulpride and sulpiride .

Properties

CAS No.

69387-87-7

Molecular Formula

C20H29N3O4S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(2-methylbut-3-yn-2-ylsulfamoyl)benzamide

InChI

InChI=1S/C20H29N3O4S/c1-6-20(3,4)22-28(25,26)16-10-11-18(27-5)17(13-16)19(24)21-14-15-9-8-12-23(15)7-2/h1,10-11,13,15,22H,7-9,12,14H2,2-5H3,(H,21,24)

InChI Key

NRRAENDOSDLNRQ-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C#C)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C#C)OC

Origin of Product

United States

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